beta-D-rhamnopyranose
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Overview
Description
Beta-D-rhamnopyranose: is a naturally occurring monosaccharide that belongs to the class of deoxy sugars. It is a six-carbon sugar with the molecular formula C6H12O5 . This compound is a component of many natural glycosides and polysaccharides, playing a crucial role in various biological processes. This compound is commonly found in plants, where it contributes to the structural integrity of cell walls and serves as a building block for more complex carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-rhamnopyranose can be synthesized through several chemical and enzymatic methods. One common approach involves the hydrolysis of natural glycosides containing rhamnose. Enzymes such as alpha-L-rhamnosidase can be used to cleave the glycosidic bonds, releasing this compound . Chemical synthesis can also be achieved through the reduction of rhamnose derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources rich in rhamnose-containing polysaccharides. The extraction process includes steps such as maceration, filtration, and purification to isolate the desired compound . Enzymatic hydrolysis is often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Beta-D-rhamnopyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rhamnonic acid using oxidizing agents such as potassium permanganate .
Reduction: Reduction of this compound can yield rhamnitol, a sugar alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives such as rhamnosides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acidic or basic catalysts, depending on the desired substitution.
Major Products:
- Various rhamnosides from substitution reactions.
Rhamnonic acid: from oxidation.
Rhamnitol: from reduction.
Scientific Research Applications
Beta-D-rhamnopyranose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of beta-D-rhamnopyranose involves its role as a structural component in various biological molecules. It interacts with enzymes and other proteins, influencing their activity and stability. In plants, this compound is a key component of pectic polysaccharides, contributing to cell wall integrity and defense mechanisms . Its molecular targets include enzymes involved in glycosylation and cell wall biosynthesis.
Comparison with Similar Compounds
Alpha-L-rhamnopyranose: Another isomer of rhamnose with a different configuration at the anomeric carbon.
Beta-D-glucopyranose: A similar six-carbon sugar with a different hydroxyl group arrangement.
Beta-D-galactopyranose: Another hexose sugar with a different stereochemistry.
Uniqueness: Beta-D-rhamnopyranose is unique due to its specific configuration and role in natural glycosides. Its presence in various plant-derived compounds and its involvement in biological processes make it distinct from other similar sugars.
Properties
CAS No. |
28161-50-4 |
---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m1/s1 |
InChI Key |
SHZGCJCMOBCMKK-RWOPYEJCSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
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